N-(2,2-Dimethyl-3-thietanyl)sulfamide
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Overview
Description
N-(2,2-Dimethyl-3-thietanyl)sulfamide is a chemical compound with the molecular formula C5H12N2O2S2 and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and a sulfamide group, which consists of a sulfonamide attached to an amine.
Preparation Methods
The synthesis of N-(2,2-Dimethyl-3-thietanyl)sulfamide typically involves the reaction of 2,2-dimethyl-3-thietanol with sulfamide under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(2,2-Dimethyl-3-thietanyl)sulfamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of amines or thiols.
Substitution: this compound can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while reduction with LiAlH4 may produce a thiol.
Scientific Research Applications
N-(2,2-Dimethyl-3-thietanyl)sulfamide has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new drugs.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to inhibit certain enzymes or pathways can be leveraged to develop new treatments.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-3-thietanyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,2-Dimethyl-3-thietanyl)sulfamide can be compared with other similar compounds, such as:
N-(2,2-Dimethyl-3-thietanyl)amine: This compound has a similar thietane ring but lacks the sulfamide group. It may exhibit different reactivity and applications due to the absence of the sulfonamide moiety.
N-(2,2-Dimethyl-3-thietanyl)sulfonamide: This compound contains a sulfonamide group instead of a sulfamide group. The presence of the sulfonamide may alter its chemical properties and biological activity.
N-(2,2-Dimethyl-3-thietanyl)thiol: This compound features a thiol group instead of a sulfamide group. The thiol group can participate in different types of reactions, such as thiol-disulfide exchange, compared to the sulfamide group.
The uniqueness of this compound lies in its combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H12N2O2S2 |
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Molecular Weight |
196.3 g/mol |
IUPAC Name |
2,2-dimethyl-3-(sulfamoylamino)thietane |
InChI |
InChI=1S/C5H12N2O2S2/c1-5(2)4(3-10-5)7-11(6,8)9/h4,7H,3H2,1-2H3,(H2,6,8,9) |
InChI Key |
MOBARFQVGQBQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NS(=O)(=O)N)C |
Origin of Product |
United States |
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